molecular formula C6H14ClN B3048195 1-Hexanamine, 6-chloro- CAS No. 16036-99-0

1-Hexanamine, 6-chloro-

Cat. No. B3048195
CAS RN: 16036-99-0
M. Wt: 135.63 g/mol
InChI Key: XUVUONUBXHYGCD-UHFFFAOYSA-N
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Description

1-Hexanamine, 6-chloro- , also known as 6-chlorohexan-1-amine , is a chemical compound with the molecular formula C₆H₁₄ClN . Its average mass is approximately 135.64 Da . This compound contains a chlorine atom attached to the sixth carbon of a hexane chain.


Molecular Structure Analysis

The molecular structure of 1-Hexanamine, 6-chloro- consists of a six-carbon linear alkane chain (hexane) with a chlorine atom substituting one of the carbon atoms. The IUPAC name for this compound is 6-chloro-1-hexanamine .

Scientific Research Applications

Chlorination and Organic Synthesis

1-Hexanamine, 6-chloro- is involved in various chlorination processes and organic synthesis. It acts as an intermediate or reactant in different chemical reactions. For instance, it's used in the efficient ortho-chlorination of aryls using 1-chloro-1,2-benziodoxol-3-one under aqueous conditions, exhibiting the utility of this compound in introducing chlorine atoms into organic molecules in a selective manner (Vinayak et al., 2018). Additionally, 6-chloro-1-hexene and 8-chloro-1-octene, related compounds to 1-Hexanamine, 6-chloro-, have been synthesized and studied, further illustrating the importance of such chlorinated hexanes in chemical synthesis (Mazerolles et al., 2003).

Thermal Transport and Material Interfaces

1-Hexanamine, 6-chloro- and its derivatives play a role in studying thermal transport across interfaces, particularly between hard and soft materials. The hydrogen bond interactions between different organic liquids, including derivatives of hexane, and surface functionalizations play a critical role in determining the efficiency of interfacial thermal transport. This is crucial for designing materials and structures for various applications (Zhang et al., 2016).

Environmental Reactions and Transformations

Chlorinated compounds like 1-Hexanamine, 6-chloro- are involved in significant environmental reactions. For instance, the fate of sulfamethoxazole, a sulfonamide antibacterial, is heavily influenced by chlorination processes, with implications for water treatment and environmental chemistry. Understanding these processes helps assess the fate and removal efficiency of such compounds in municipal wastewaters and affected drinking waters (Dodd & Huang, 2004).

Electrophilic Chlorination in Industrial Applications

The utility of compounds like 1-Hexanamine, 6-chloro- extends to electrophilic chlorination processes. These processes are fundamental in the practical and efficient chlorination of nitrogen-containing heterocycles, selected classes of arenes, BODIPY dyes, and pharmaceuticals. The scalability and stability of the reagents used for these processes highlight their potential for industrial application (Wang et al., 2016).

properties

IUPAC Name

6-chlorohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClN/c7-5-3-1-2-4-6-8/h1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVUONUBXHYGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591199
Record name 6-Chlorohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorohexan-1-amine

CAS RN

16036-99-0
Record name 6-Chlorohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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